Cas no 34844-88-7 (N-Cyclopentylpyridin-4-amine)

N-Cyclopentylpyridin-4-amine is a pyridine derivative featuring a cyclopentyl substituent on the nitrogen atom of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a building block for more complex molecules. The cyclopentyl group enhances lipophilicity, which may improve membrane permeability in bioactive applications. Its amine functionality allows for further derivatization, making it a useful intermediate in the development of ligands, catalysts, or pharmacologically active compounds. The compound's stability and well-defined reactivity profile contribute to its utility in synthetic chemistry.
N-Cyclopentylpyridin-4-amine structure
N-Cyclopentylpyridin-4-amine structure
Product Name:N-Cyclopentylpyridin-4-amine
CAS No:34844-88-7
MF:C10H14N2
MW:162.231562137604
CID:2131783
PubChem ID:20497572
Update Time:2025-06-14

N-Cyclopentylpyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentylpyridin-4-amine
    • 4-cyclopentylaminopyridine
    • NE60418
    • Z1317596116
    • N-Cyclopentylpyridin-4-amine
    • Inchi: 1S/C10H14N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h5-9H,1-4H2,(H,11,12)
    • InChI Key: ZYPKTMZFRMKZMM-UHFFFAOYSA-N
    • SMILES: N(C1C=CN=CC=1)C1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Topological Polar Surface Area: 24.9

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 299.1±13.0 °C at 760 mmHg
  • Flash Point: 134.7±19.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-Cyclopentylpyridin-4-amine Security Information

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$ 50.00 2022-06-07
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$ 160.00 2022-06-07
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Additional information on N-Cyclopentylpyridin-4-amine

Exploring N-Cyclopentylpyridin-4-amine (CAS No. 34844-88-7): Properties, Applications, and Innovations

N-Cyclopentylpyridin-4-amine (CAS No. 34844-88-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridine derivative features a cyclopentyl group attached to the nitrogen atom of the pyridine ring, offering unique chemical properties that make it valuable for drug discovery and material science. Its molecular structure, C10H14N2, combines aromaticity with aliphatic flexibility, enabling diverse reactivity patterns.

In recent years, the demand for heterocyclic compounds like N-Cyclopentylpyridin-4-amine has surged due to their role in designing small-molecule inhibitors and catalysts. Researchers are particularly interested in its potential as a building block for kinase inhibitors, a hot topic in oncology and inflammation studies. The compound’s ability to modulate protein-protein interactions aligns with trends in precision medicine, addressing queries like "how to optimize pyridine-based scaffolds for targeted therapies."

Synthetic routes to 34844-88-7 often involve nucleophilic substitution or reductive amination, with green chemistry approaches gaining traction. A 2023 study highlighted its use in metal-organic frameworks (MOFs), responding to searches for "sustainable porous materials." The compound’s lipophilicity (LogP ~2.1) also makes it relevant in blood-brain barrier penetration studies, a frequent focus in neurodegenerative disease research.

From an industrial perspective, N-Cyclopentylpyridin-4-amine serves as a key intermediate in crop protection agents, aligning with the global push for eco-friendly pesticides. Its stability under physiological conditions has spurred investigations into prodrug formulations, addressing common questions about "improving drug bioavailability." Analytical methods like HPLC-UV and LC-MS are typically employed for purity verification (>98%), meeting stringent regulatory standards.

Innovations in computational chemistry have further elevated interest in this compound. Molecular docking simulations using 34844-88-7 as a ligand appear in studies on G-protein-coupled receptors (GPCRs), reflecting the rise of AI-driven drug design. The compound’s crystallographic data (CCDC entries) supports structure-activity relationship (SAR) modeling, a technique frequently searched by medicinal chemists.

As the scientific community prioritizes fragment-based drug discovery, N-Cyclopentylpyridin-4-amine offers a versatile pharmacophore template. Its balanced hydrogen bond acceptor/donor profile makes it adaptable for high-throughput screening platforms. Recent patents highlight derivatives of this compound in antiviral applications, coinciding with post-pandemic research trends.

Supply chain dynamics for CAS 34844-88-7 emphasize Good Manufacturing Practice (GMP) compliance, particularly for pharmaceutical-grade material. Storage recommendations typically suggest inert atmospheres (argon/nitrogen) to prevent oxidation, a detail often queried by laboratory technicians. The compound’s thermal stability (decomposition >200°C) also makes it suitable for high-temperature reactions in process chemistry.

Future directions for N-Cyclopentylpyridin-4-amine research may explore its electrochemical properties for organic electronics, tapping into the growing organic semiconductor market. Its structure-property relationships continue to be a subject of QSAR studies, bridging gaps between computational predictions and experimental data – a recurring theme in scientific forums.

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